molecular formula C14H19N3O B2912754 1-[1-(4-tert-butylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol CAS No. 1521019-08-8

1-[1-(4-tert-butylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol

Cat. No.: B2912754
CAS No.: 1521019-08-8
M. Wt: 245.326
InChI Key: AEFIJKCFONOOJZ-UHFFFAOYSA-N
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Description

1-[1-(4-tert-Butylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol is a 1,2,3-triazole derivative featuring a 4-tert-butylphenyl substituent at the N1 position of the triazole ring and a hydroxymethyl group (-CH₂OH) at the C4 position. The tert-butyl group confers significant steric bulk and lipophilicity, which can influence solubility, metabolic stability, and binding interactions in biological systems .

Properties

IUPAC Name

1-[1-(4-tert-butylphenyl)triazol-4-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c1-10(18)13-9-17(16-15-13)12-7-5-11(6-8-12)14(2,3)4/h5-10,18H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEFIJKCFONOOJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN(N=N1)C2=CC=C(C=C2)C(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(4-tert-butylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, where an azide and an alkyne react to form the triazole ring.

    Introduction of the tert-Butylphenyl Group: The tert-butylphenyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Attachment of the Ethan-1-ol Moiety: The final step involves the reduction of a corresponding ketone or aldehyde to form the ethan-1-ol group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(4-tert-butylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The ethan-1-ol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.

    Substitution: The tert-butylphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydrotriazole derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

1-[1-(4-tert-butylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as polymers and nanomaterials.

    Biological Studies: It can be used as a probe to study biological processes involving triazole-containing compounds.

    Industrial Applications: The compound can be utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-[1-(4-tert-butylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, while the tert-butylphenyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The ethan-1-ol moiety can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Structural Comparison with Analogous 1,2,3-Triazole Derivatives

Substituent Effects on the Triazole Core

The compound’s structural analogs differ primarily in substituents on the triazole ring and the aryl group at N1. Key comparisons include:

Compound Name N1 Substituent C4 Substituent Key Features Reference
1-[1-(4-tert-Butylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol 4-tert-Butylphenyl -CH₂OH High lipophilicity (tert-butyl), hydrogen-bond donor (OH)
1-{1-[(4-Chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol 4-Chlorobenzyl -CH₂OH Moderate lipophilicity (Cl), potential halogen bonding
1-(4-(tert-Butyl)benzyl)-4-fluoro-5-phenyl-1H-1,2,3-triazole 4-tert-Butylbenzyl -F, -Ph Fluorine enhances electronegativity; phenyl adds π-π interactions
1-[1-[(2,4-Dichlorophenyl)methyl]-1H-1,2,3-triazol-4-yl]ethanone 2,4-Dichlorobenzyl -COCH₃ Ketone group reduces polarity; dichloro enhances lipophilicity
(E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one oxime 4-Nitrophenyl -COCH₃ oxime Oxime group introduces chelation potential; nitro boosts electron-withdrawing effects

Key Observations :

  • Hydrogen Bonding : The hydroxyl group in the target compound distinguishes it from analogs with ketones (e.g., ) or ethers (e.g., ), which may impact interactions with biological targets.
  • Electronic Effects : Electron-withdrawing groups (e.g., nitro in , fluorine in ) alter triazole ring electron density, affecting reactivity and binding.

Physicochemical Properties

Melting Points and Solubility

While direct data for the target compound are unavailable, analogs provide insights:

  • 1-(4-Fluorobenzyl)-4-phenethyl-1H-1,2,3-triazole: Melting point = 98–100°C; solubility in DCM and ethanol .
  • 1-[1-(3,5-Dimethylbenzyl)-1H-1,2,3-triazol-4-yl]methanol: Oil at room temperature; soluble in polar aprotic solvents (DMF, DMSO) .

The tert-butyl group likely elevates the melting point compared to smaller substituents (e.g., methyl), while the hydroxyl group may improve solubility in polar solvents.

Anticancer Activity
  • Quinoxaline-triazole hybrids (IVd): IC₅₀ = 3.20–5.29 µM against HeLa, MCF-7, and A549 cells .
  • Schiff base-linked triazoles : IC₅₀ = 45.1–78.9 µM against A549 cells .
  • Nitroimidazole-piperazinyl triazoles : Moderate activity against solid tumors .
Antimicrobial Activity
  • Diethylamino benzylidene-triazoles: Compounds with 4-bromo- or 4-chlorophenyl groups showed activity comparable to streptomycin .

Inference : The tert-butyl group may enhance bioavailability but could sterically hinder target binding. The hydroxyl group’s role in activity remains speculative without direct data.

Biological Activity

1-[1-(4-tert-butylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol, a triazole derivative, has garnered attention for its diverse biological activities. The compound is characterized by the presence of a 4-tert-butylphenyl group attached to a triazole ring and an ethanol moiety. This structural configuration contributes to its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research.

  • Molecular Formula : C14H19N3O
  • Molecular Weight : 245.32 g/mol
  • CAS Number : 1283426-35-6

Biological Activity Overview

The biological activity of 1-[1-(4-tert-butylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol primarily includes:

Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antibacterial properties. The compound has been tested against various bacterial strains, demonstrating effectiveness against Gram-positive and Gram-negative bacteria.

Anticancer Activity
Triazole derivatives are also known for their anticancer potential. Studies have shown that modifications in the triazole structure can enhance cytotoxicity against cancer cell lines.

Case Studies

  • Study on Antibacterial Efficacy :
    • Method : Agar disc-diffusion method.
    • Results : The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values significantly lower than those of standard antibiotics.
    • MIC Values :
      • S. aureus: 44 nM
      • E. coli: 200 nM
  • Comparison with Other Compounds :
    Compound NameMIC (nM)Bacterial Strain
    1-[1-(4-tert-butylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol44S. aureus
    Tetracycline200S. aureus
    Ciprofloxacin2E. coli

Research Findings

Recent studies have indicated that triazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

In Vitro Studies :

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
  • Findings : The compound showed IC50 values indicating significant cytotoxicity at non-toxic concentrations compared to control drugs.

The mechanism by which 1-[1-(4-tert-butylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol exerts its biological effects is thought to involve:

  • Inhibition of key enzymes involved in bacterial cell wall synthesis.
  • Disruption of DNA replication in cancer cells.

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